Methoxy[1-(3-nitrophenyl)ethylidene]amine
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Description
Methoxy[1-(3-nitrophenyl)ethylidene]amine, also known as MNE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MNE is a derivative of the well-known organic compound, nitrostyrene, and has been synthesized using various methods.
Scientific Research Applications
Reductive Monoalkylation of Nitro Aryls
A study explored the reductive monoalkylation of ethyl (4-methoxy-3-nitrophenyl) acetate, resulting in primary amines upon reaction with hydrogen over Pd/C in ethanol. This reaction produced significant amounts of secondary amines, showcasing a potential application in synthesizing secondary benzyl amino aryls in various yields, depending on reaction conditions (Sydnes, Kuse, & Isobe, 2008).
Kinetics and Mechanisms in Organic Chemistry
Research on 3-methoxyphenyl and related compounds revealed insights into the kinetics and mechanisms of reactions with alicyclic amines. The study found that the reactions of these compounds with secondary alicyclic amines in ethanol-water at 25.0 degrees C showed linear kinetics, indicating potential applications in understanding reaction pathways (Castro, Leandro, Quesieh, & Santos, 2001).
Protein Crosslinking and Affinity Labeling
4-Nitrophenyl ethers, including methoxy derivatives, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds are inactive in the dark but react quantitatively with amines upon irradiation, suggesting their potential in biochemical and medical research (Jelenc, Cantor, & Simon, 1978).
Synthesis of Cyclic Hydroxamic Acids and Lactams
A study on the hydrogenation of ethyl 2-nitrophenyl oxalate and its 5-methoxy derivative showed the formation of 4-hydroxy-2,3-dioxo-1,4-benzoxazine and its derivatives. This research provides a foundation for the synthesis of cyclic hydroxamic acids, potentially useful in various chemical syntheses (Hartenstein & Sicker, 1993).
Anticancer Activity Studies on Mannich Bases
Mannich bases derived from methoxy-nitrophenyl-furfurylidene amino-1,2,4-triazoles have been synthesized and characterized for their potential anticancer activity. This study highlights the possible medical applications of methoxy-nitrophenyl compounds in developing new cancer treatments (Holla, Veerendra, Shivananda, & Poojary, 2003).
Crystal Structure and Alkylating Activity
The crystal structure and alkylating activity of 3-(1-amino-ethylidene)-2-methoxy-2-oxo compounds were investigated, revealing their behavior as monofunctional molecules and high alkylating activity. This research could be significant in developing new pharmaceuticals or chemical reagents (Budzisz, Małecka, Woźniczka, & Kufelnicki, 2005).
Properties
IUPAC Name |
(E)-N-methoxy-1-(3-nitrophenyl)ethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-7(10-14-2)8-4-3-5-9(6-8)11(12)13/h3-6H,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQRLGFLWILFNI-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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